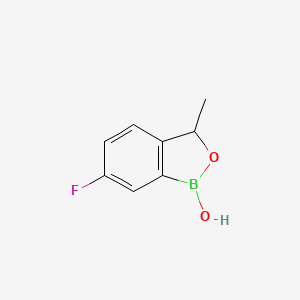

6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

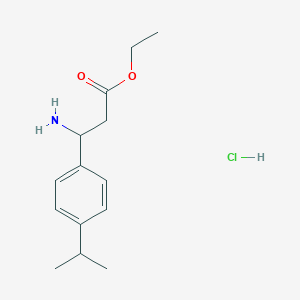

6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is a chemical compound . It is a member of the class of benzoxaboroles . Benzoxaborole, as a versatile scaffold, plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry .

Synthesis Analysis

The synthesis of this compound involves a synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of this compound is based on the benzoxaborole scaffold . The presence of the fluorine atom reduces both the molecular dipole moment and the hydrogen bond acceptor abilities of a ring oxygen atom, hence affecting the structure of the main hydrogen-bonded motif .Chemical Reactions Analysis

Benzoxaboroles, including this compound, exhibit the highest reactivity among different derivatives of phenylboronic acids . This might be related to their unbalanced coordination sphere .Physical And Chemical Properties Analysis

The molecular formula of this compound is C7H7BO2 . Its molecular weight is 133.942 g/mol .Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole and its derivatives have been explored for their unique chemical properties and synthesis pathways. For instance, the study on microbial oxidation in synthesis demonstrates the preparation of myo-inositol derivatives from benzene, showcasing the versatility of benzoxaborole analogs in organic chemistry (Ley et al., 1989). Furthermore, the development of novel fluorescence probes for detecting reactive oxygen species highlights the utility of benzoxaborole derivatives in creating sensitive and selective sensors for biological and chemical applications (Setsukinai et al., 2003).

Antifungal Applications

The discovery of benzoxaborole compounds, such as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis, underscores the significance of this pharmacophore in developing new antifungal agents (Baker et al., 2006). This research elucidates the structure-activity relationships leading to the identification of potent antifungal agents.

Material Science and Spectroscopy

The combined experimental-computational study of benzoxaborole crystal structures reveals insights into the solid-state characterization of these molecules. The research discusses the structure, spectroscopic signatures, and polymorphism of benzoxaboroles, contributing to the understanding of their properties in material science and drug development (Sene et al., 2014).

Radiosynthesis and Isotopic Labeling

The synthesis of isotopically labelled derivatives of benzoxaboroles for preclinical studies demonstrates the importance of these compounds in radiopharmaceutical research. The creation of [3-14C] and [3,3-2H2] isotopes of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole showcases the compound's utility in understanding its distribution and metabolism within biological systems (Baker et al., 2007).

Mécanisme D'action

Target of Action

The primary target of 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is a cytoplasmic enzyme called leucyl-tRNA synthetase . This enzyme plays a crucial role in the translation process, which is essential for protein synthesis in cells .

Mode of Action

this compound interacts with its target by inhibiting the function of leucyl-tRNA synthetase . This inhibition disrupts the translation process, thereby preventing the synthesis of proteins necessary for the survival and growth of cells .

Biochemical Pathways

The compound affects the protein synthesis pathway by inhibiting the function of leucyl-tRNA synthetase . This disruption in the translation process can lead to downstream effects such as the inhibition of cell growth and proliferation .

Pharmacokinetics

Benzoxaboroles, the class of compounds to which it belongs, are known for their desirable physicochemical and drug-like properties . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The inhibition of leucyl-tRNA synthetase by this compound leads to a disruption in protein synthesis . This disruption can result in the inhibition of cell growth and proliferation, potentially leading to cell death .

Safety and Hazards

Orientations Futures

Benzoxaboroles, including 6-Fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole, have been widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents . The design and development of new drugs with potential antimicrobial activity are needed . Therefore, future research could focus on modifying the structure of existing drug molecules to improve their antimicrobial activity .

Propriétés

IUPAC Name |

6-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO2/c1-5-7-3-2-6(10)4-8(7)9(11)12-5/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYLCBVUUKQCPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC(=C2)F)C(O1)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2934657.png)

![(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one](/img/structure/B2934659.png)

![2-((difluoromethyl)sulfonyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934661.png)

![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934668.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2934679.png)